cis-4-Phenyl-3-piperidinol HCl

Descripción general

Descripción

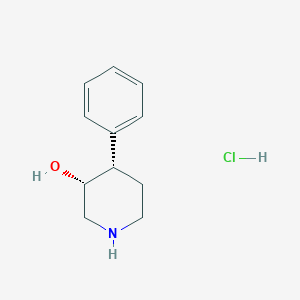

cis-4-Phenyl-3-piperidinol HCl is a chiral compound with significant importance in medicinal chemistry. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound’s unique stereochemistry, with the (3R,4S) configuration, contributes to its specific biological activities and interactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of cis-4-Phenyl-3-piperidinol HCl typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the asymmetric hydrogenation of a suitable precursor, such as a substituted pyridine or piperidine derivative, using chiral catalysts. The reaction conditions often include hydrogen gas, a solvent like ethanol or methanol, and a chiral catalyst such as a rhodium or ruthenium complex.

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and purity. The process might include steps like crystallization and recrystallization to ensure the desired enantiomer is obtained in high enantiomeric excess.

Análisis De Reacciones Químicas

Types of Reactions

cis-4-Phenyl-3-piperidinol HCl undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

Oxidation: PCC in dichloromethane (DCM) at room temperature.

Reduction: LiAlH4 in anhydrous ether at low temperatures.

Substitution: SOCl2 in pyridine at room temperature.

Major Products

Oxidation: 4-phenylpiperidin-3-one.

Reduction: 4-phenylpiperidin-3-amine.

Substitution: 4-phenylpiperidin-3-chloride.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

cis-4-Phenyl-3-piperidinol hydrochloride features a piperidine ring with a hydroxyl group at the 3-position and a phenyl group at the 4-position. Its stereochemistry, specifically the (3R,4S) configuration, is crucial for its biological interactions and pharmacological activities. The hydrochloride form enhances its solubility in aqueous solutions, making it suitable for various applications.

Scientific Research Applications

1. Medicinal Chemistry

- Chiral Building Block : cis-4-Phenyl-3-piperidinol HCl is utilized as a chiral building block in the synthesis of complex organic molecules. Its ability to impart chirality is essential for developing pharmaceuticals with specific biological activities.

- Therapeutic Potential : Investigations into its analgesic and anti-inflammatory properties have shown promise. For example, related piperidine derivatives demonstrated significant anti-inflammatory effects comparable to established drugs like indomethacin.

2. Biological Studies

- Receptor Interaction : The compound has been studied for its interactions with various biological targets, including enzymes and receptors. Its stereochemistry allows it to fit into active sites effectively, modulating receptor activity which can influence signal transduction pathways.

- Anti-Cancer Activity : Recent studies indicate that derivatives of this compound can induce apoptosis in cancer cells. For instance, research on FaDu hypopharyngeal tumor cells revealed enhanced cytotoxicity compared to standard chemotherapeutics like bleomycin .

Case Studies

Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of related piperidine derivatives, demonstrating that at doses of 50, 100, and 200 mg/kg, reductions in carrageenan-induced paw edema were achieved at rates of 61.98%, 80.84%, and 90.32%, respectively. These results were comparable to those observed with indomethacin.

| Dose (mg/kg) | C1 Reduction (%) | Indomethacin Reduction (%) |

|---|---|---|

| 50 | 61.98 | - |

| 100 | 80.84 | - |

| 200 | 90.32 | 89.93 (20 mg/kg) |

Anticancer Efficacy

In a study involving various piperidine derivatives, it was shown that structural modifications significantly enhanced biological activity through improved interactions with target proteins. This emphasizes the importance of structure-activity relationships in drug development.

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structural configuration. Variations in substituents on the piperidine ring can lead to substantial differences in pharmacological properties.

| Compound | Modification | Biological Activity |

|---|---|---|

| C1 | Hydroxyl at 3-position | Anti-inflammatory |

| EF24 analog | Piperidine moiety | Anticancer |

| Various derivatives | Substituent variations | Differential DAT affinity |

Industrial Applications

In addition to its research applications, this compound is utilized in the pharmaceutical industry for synthesizing various drug candidates due to its chiral nature and ability to enhance biological activity in therapeutic compounds .

Mecanismo De Acción

The mechanism of action of cis-4-Phenyl-3-piperidinol HCl involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses.

Comparación Con Compuestos Similares

Similar Compounds

- (3R,4S)-4-methylpiperidin-3-ol

- (3R,4S)-4-ethylpiperidin-3-ol

- (3R,4S)-4-isopropylpiperidin-3-ol

Uniqueness

cis-4-Phenyl-3-piperidinol HCl is unique due to its specific phenyl substitution, which imparts distinct chemical and biological properties. The phenyl group enhances its lipophilicity and ability to interact with hydrophobic pockets in biological targets, distinguishing it from other piperidine derivatives.

Actividad Biológica

cis-4-Phenyl-3-piperidinol hydrochloride is a piperidine derivative that has garnered attention for its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the compound's biological activity based on recent studies, highlighting its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound cis-4-Phenyl-3-piperidinol HCl features a piperidine ring substituted with a phenyl group at the 4-position and a hydroxyl group at the 3-position. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various biological assays.

Anti-inflammatory Activity

Recent research has demonstrated significant anti-inflammatory effects of related piperidine derivatives. For instance, a study on 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride (C1) reported a dose-dependent reduction in carrageenan-induced paw edema, achieving reductions of 61.98%, 80.84%, and 90.32% at doses of 50, 100, and 200 mg/kg, respectively . This effect was comparable to indomethacin, a well-known anti-inflammatory drug.

Table 1: Anti-inflammatory Effects of C1 Compared to Indomethacin

| Dose (mg/kg) | C1 Reduction (%) | Indomethacin Reduction (%) |

|---|---|---|

| 50 | 61.98 | - |

| 100 | 80.84 | - |

| 200 | 90.32 | 89.93 (20 mg/kg) |

Additionally, C1 exhibited significant inhibition of hyaluronidase-induced capillary permeability, indicating its potential to modulate vascular inflammation .

Anticancer Activity

The compound's potential in cancer therapy has also been explored. A recent study indicated that certain piperidine derivatives could induce apoptosis in cancer cells and showed improved cytotoxicity compared to standard chemotherapeutics like bleomycin . The mechanism appears to involve interactions with specific protein binding sites, enhancing the efficacy of these compounds in targeting tumor cells.

Case Study: Anticancer Efficacy

In a study involving FaDu hypopharyngeal tumor cells, derivatives of piperidine demonstrated enhanced apoptosis induction compared to existing treatments. The research emphasized the importance of structural modifications in increasing biological activity through improved interactions with target proteins .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural configuration. Variations in the hydroxyl group position and the length of substituents on the piperidine ring can significantly alter its pharmacological properties. For example, compounds with different substituents have shown varying affinities for dopamine transporters (DAT), indicating that slight modifications can lead to substantial changes in activity profiles .

Table 2: Summary of SAR Findings

| Compound | Modification | Biological Activity |

|---|---|---|

| C1 | Hydroxyl at 3-position | Anti-inflammatory |

| EF24 analog | Piperidine moiety | Anticancer |

| Various derivatives | Substituent variations | Differential DAT affinity |

Propiedades

IUPAC Name |

(3R,4S)-4-phenylpiperidin-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c13-11-8-12-7-6-10(11)9-4-2-1-3-5-9;/h1-5,10-13H,6-8H2;1H/t10-,11-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYSCZIZVQQZGCR-ACMTZBLWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1C2=CC=CC=C2)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]([C@@H]1C2=CC=CC=C2)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.